Cas no 61318-90-9 (1-(2-{(4-chlorophenyl)methylsulfanyl}-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole)

1-(2-{(4-chlorophenyl)methylsulfanyl}-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 1-(2-((4-Chlorobenzyl)thio)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole
- 1-[2-[(4-chlorophenyl)methylsulfanyl]-2-(2,4-dichlorophenyl)ethyl]imidazole
- SULCONAZOLE, JP24
- 1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole
- 1-[2-(4-chloro-benzylsulfanyl)-2-(2,4-dichloro-phenyl)-ethyl]-1H-imidazole
- 1H-Imidazole,1-(2-(((4-chlorophenyl)methyl)thio)-2-(2,4-dichlorophenyl)ethyl)-,(+-)
- Sulc
- Sulconazol
- Sulconazolum
- Sulconazolum [INN-Latin]
- 1-(2-{(4-chlorophenyl)methylsulfanyl}-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole
- (+-)-1-(2,4-dichloro-beta-((4-chlorobenzyl)thio)phenethyl)imidazole
- AFNXATANNDIXLG-UHFFFAOYSA-N
- Prestwick1_000810
- Prestwick0_000810
- Spectrum4_000436
- rac-1-(2-((4-chlorobenzyl)sulfanyl)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole
- Sulconazole [INN:BAN]
- BDBM31770
- SULCONAZOLE [INN]
- SULCONAZOLE [WHO-DD]
- Prestwick2_000810
- HY-B1460B
- (+/-)-Sulconazole
- sulconazole
- SULCONAZOLE [MI]
- 1H-Imidazole, 1-(2-(((4-chlorophenyl)methyl)thio)-2-(2,4-dichlorophenyl)ethyl)-, (+-)-
- Spectrum5_001155
- DivK1c_000220
- AB00053607_16
- BRD-A70649075-008-17-5
- CHEBI:77776
- 1H-IMIDAZOLE, 1-(2-(((4-CHLOROPHENYL)METHYL)THIO)-2-(2,4-DICHLOROPHENYL)ETHYL)-
- KBioSS_001896
- CS-0013811
- CHEBI:9325
- FT-0630725
- 1-(2-(((4-CHLOROPHENYL)METHYL)THIO)-2-(2,4-DICHLOROPHENYL)ETHYL)-1H-IMIDAZOLE
- 1H-Imidazole, 1-[2-[[(4-chlorophenyl)methyl]thio]-2-(2,4-dichlorophenyl)ethyl]-(9CI)
- Spectrum2_001422
- UNII-5D9HAA5Q5S
- KBio3_002453
- ()-Sulconazole
- 5D9HAA5Q5S
- SULCONAZOLE [VANDF]
- DB06820
- C08076
- 61318-90-9
- AB00053607
- 1-{2-[(4-chlorobenzyl)sulfanyl]-2-(2,4-dichlorophenyl)ethyl}-1H-imidazole
- CHEMBL1221
- KBio2_007032
- AKOS015961204
- 1-(2-(4-chlorobenzylthio)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole
- 1-[2,4-dichloro-beta-(4-chlorobenzylthio)phenethyl]imidazole
- Spectrum3_001457
- Q2392530
- Sulconazol (INN-Spanish)
- Prestwick3_000810
- 1H-Imidazole, 1-[2-[[(4-chlorophenyl)methyl]thio]-2-(2,4-dichlorophenyl)ethyl]-
- SCHEMBL34761
- DTXSID8044129
- (+-)-1-(2,4-dichloro-beta-((p-chlorobenzyl)thio)phenethyl)imidazole
- 1-(beta-(4''-chlorobenzylthio)-2'4'-dichlorophenethyl)imidazole
- EN300-18563874
- Sulconazolum (INN-Latin)
- KBio2_004464
- KBio2_001896
- Sulconazol [INN-Spanish]
- cid_65495
- NINDS_000220
- IDI1_000220
- BPBio1_000747
- NCGC00018250-02
- BSPBio_002953
- 1H-IMIDAZOLE, 1-(2-(((4-CHLOROPHENYL)METHYL)THIO)-2-(2,4-DICHLOROPHENYL)ETHYL)-, (+/-)-
- SBI-0051660.P002
- BSPBio_000679
- C18H15Cl3N2S
- SPBio_002600
- D01AC09
- AB00053607_17
- DTXCID6024129
- SPBio_001524
- AC-13116
- D08535
- Sulconazole (INN)
- BRD-A70649075-008-05-0
- (+-)-1-(2,4-Dichlor-beta-((4-chlorbenzyl)thio)phenethyl)imidazol
- KBio1_000220
- KBioGR_000792
- Spectrum_001416
- G66877
- 7106B
- DB-053840
- BRD-A70649075-008-29-0
- BRD-A70649075-008-30-8
-
- MDL: MFCD00865585
- インチ: InChI=1S/C18H15Cl3N2S/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21/h1-9,12,18H,10-11H2
- InChIKey: AFNXATANNDIXLG-UHFFFAOYSA-N
- SMILES: C1=C(C=CC(=C1)Cl)CSC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
計算された属性
- 精确分子量: 396.00200
- 同位素质量: 396.002
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 24
- 回転可能化学結合数: 6
- 複雑さ: 379
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 何もない
- Surface Charge: 0
- 互变异构体数量: 何もない
- トポロジー分子極性表面積: 43.1A^2
じっけんとくせい
- Color/Form: 結晶化。
- 密度みつど: 1.34
- Boiling Point: 558.2°C at 760 mmHg
- フラッシュポイント: 291.4°C
- PSA: 43.12000
- LogP: 6.51800
1-(2-{(4-chlorophenyl)methylsulfanyl}-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole Security Information
1-(2-{(4-chlorophenyl)methylsulfanyl}-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole 税関データ
- 税関コード:2933290090
- 税関データ:
中国税関コード:
2933290090概要:
2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
1-(2-{(4-chlorophenyl)methylsulfanyl}-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-338599-100mg |
Sulconazole, |
61318-90-9 | 100mg |
¥7521.00 | 2023-09-05 | ||
Alichem | A069003131-1g |
1-(2-((4-Chlorobenzyl)thio)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole |
61318-90-9 | 95% | 1g |
$653.12 | 2023-09-01 | |
SHENG KE LU SI SHENG WU JI SHU | sc-338599-100 mg |
Sulconazole, |
61318-90-9 | 100MG |
¥7,521.00 | 2023-07-10 | ||
1PlusChem | 1P00E9RI-100mg |
SULCONAZOLE |
61318-90-9 | 95% | 100mg |
$380.00 | 2024-04-22 | |
Ambeed | A360895-250mg |
1-(2-((4-Chlorobenzyl)thio)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole |
61318-90-9 | 95% | 250mg |
$950.0 | 2025-03-01 | |
Aaron | AR00E9ZU-50mg |
Sulconazole |
61318-90-9 | 95% | 50mg |
$235.00 | 2025-02-17 | |
A2B Chem LLC | AG65038-10mg |
1-(2-((4-Chlorobenzyl)thio)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole |
61318-90-9 | 98% | 10mg |
$585.00 | 2024-04-19 | |
eNovation Chemicals LLC | D519032-250mg |
1-(2-((4-Chlorobenzyl)thio)-2-(2,4-dichlorophenyl)ethyl)-1H-iMidazole |
61318-90-9 | 97% | 250mg |
$1200 | 2025-02-19 | |
eNovation Chemicals LLC | D519032-100mg |
1-(2-((4-Chlorobenzyl)thio)-2-(2,4-dichlorophenyl)ethyl)-1H-iMidazole |
61318-90-9 | 97% | 100mg |
$692 | 2025-02-19 | |
eNovation Chemicals LLC | D519032-50mg |
1-(2-((4-Chlorobenzyl)thio)-2-(2,4-dichlorophenyl)ethyl)-1H-iMidazole |
61318-90-9 | 97% | 50mg |
$407 | 2025-02-21 |
1-(2-{(4-chlorophenyl)methylsulfanyl}-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole 関連文献
-
Siman Ma,Lina Wang,Guoxian Guo,Jing Tang,Jia Yu New J. Chem. 2022 46 4262
-
Yuan Zhang,Guri L. V. Damu,Sheng-Feng Cui,Jia-Li Mi,Vijai Kumar Reddy Tangadanchu,Cheng-He Zhou Med. Chem. Commun. 2017 8 1631
-
Barbara Kasprzyk-Hordern Chem. Soc. Rev. 2010 39 4466
-
Bolin Zhu,Fan Zhao,Jia Yu,Zhaokun Wang,Yongbo Song,Qing Li New J. Chem. 2018 42 13421
-
Quan Van Vuong,Zuzana Bednarikova,Andrea Antosova,Pham Dinh Quoc Huy,Katarina Siposova,Nguyen Anh Tuan,Mai Suan Li,Zuzana Gazova Med. Chem. Commun. 2015 6 810
-
6. A comprehensive overview of the medicinal chemistry of antifungal drugs: perspectives and promiseKaitlind C. Howard,Emily K. Dennis,David S. Watt,Sylvie Garneau-Tsodikova Chem. Soc. Rev. 2020 49 2426
-
Yanru Liu,Liangzhao Cai,Jia Lun,Min Zhao,Xingjie Guo New J. Chem. 2020 44 18337
-
Alexander Carre?o,César Zú?iga,Dayán Páez-Hernández,Manuel Gacitúa,Rubén Polanco,Carolina Otero,Ramiro Arratia-Pérez,Juan A. Fuentes New J. Chem. 2018 42 8851
-
Susanti,Asep Riswoko,Joddy Arya Laksmono,Galuh Widiyarti,Dadan Hermawan RSC Adv. 2023 13 18070
-
10. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioestersYoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun. 2020 56 5771
1-(2-{(4-chlorophenyl)methylsulfanyl}-2-(2,4-dichlorophenyl)ethyl)-1H-imidazoleに関する追加情報
Chemical Profile of 1-(2-{(4-chlorophenyl)methylsulfanyl}-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole (CAS No. 61318-90-9) and Its Applications in Modern Research
The compound 1-(2-{(4-chlorophenyl)methylsulfanyl}-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole (CAS No. 61318-90-9) represents a fascinating class of heterocyclic derivatives that have garnered significant attention in the field of medicinal chemistry and pharmacology. Its unique structural framework, featuring an imidazole core appended with substituted aromatic and sulfanyl-containing side chains, positions it as a promising candidate for further exploration in drug discovery and therapeutic intervention.
At the heart of this compound’s potential lies its intricate molecular architecture. The presence of a 4-chlorophenyl group and a 2,4-dichlorophenyl moiety introduces multiple sites for interaction with biological targets, while the methylsulfanyl substituent enhances its pharmacological profile by contributing to both lipophilicity and hydrogen bonding capabilities. This combination makes it an attractive scaffold for designing molecules with enhanced binding affinity and selectivity.
Recent advancements in computational chemistry have enabled the systematic screening of such derivatives, allowing researchers to predict their biological activity with remarkable precision. Studies employing molecular docking simulations have highlighted the potential of this compound as an inhibitor of various enzyme targets, including those implicated in inflammatory pathways and cancer metabolism. The imidazole core, known for its stability and versatility in drug design, further reinforces its suitability as a pharmacophore.
In the realm of oncology research, derivatives of imidazole have been extensively studied for their ability to modulate signaling pathways critical to tumor growth and progression. The specific substitution pattern in 1-(2-{(4-chlorophenyl)methylsulfanyl}-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole (CAS No. 61318-90-9) suggests that it may interfere with key metabolic processes in cancer cells, such as polyamine biosynthesis or DNA repair mechanisms. Preliminary experimental data from academic laboratories indicate that this compound exhibits inhibitory effects on certain kinases associated with tumor proliferation.
Beyond oncology, the compound’s structural features make it a candidate for addressing inflammatory disorders. The chloro substituents on the aromatic rings are known to enhance binding interactions with nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating immune responses and lipid metabolism. By targeting these pathways, the compound may offer novel therapeutic strategies for conditions such as rheumatoid arthritis or metabolic syndrome.
The synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include nucleophilic substitution reactions to introduce the sulfanyl group, followed by cross-coupling reactions to establish the connection between the aromatic rings and the imidazole core. Advances in catalytic systems have enabled more efficient and scalable production processes, reducing both reaction times and byproduct formation—a critical consideration in industrial-scale manufacturing.
From a regulatory perspective, compounds like 1-(2-{(4-chlorophenyl)methylsulfanyl}-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole (CAS No. 61318-90-9) must undergo rigorous evaluation to ensure safety and efficacy before entering clinical trials. Current guidelines emphasize the importance of comprehensive toxicological studies, including acute toxicity assays, genotoxicity testing, and long-term carcinogenicity assessments. These evaluations are essential to mitigate potential risks associated with novel chemical entities.
The integration of artificial intelligence (AI) into drug discovery workflows has accelerated the pace at which such compounds are being explored. Machine learning models trained on large datasets of bioactive molecules can predict properties like solubility, metabolic stability, and pharmacokinetic behavior with high accuracy. This approach has already led to optimized derivatives of imidazole-based scaffolds that exhibit improved pharmacological profiles compared to their predecessors.
Future directions in research may focus on exploring analogues of this compound that retain its core pharmacological attributes while introducing modifications aimed at enhancing bioavailability or reducing off-target effects. For instance, replacing one of the chloro groups with a fluorine atom could alter electronic properties without significantly compromising biological activity—a strategy frequently employed in medicinal chemistry to fine-tune molecular behavior.
In conclusion,1-(2-{(4-chlorophenyl)methylsulfanyl}-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole (CAS No. 61318-90-9) represents a structurally intriguing molecule with broad therapeutic potential across multiple disease areas. Its unique combination of substituents positions it as a valuable scaffold for further medicinal chemistry innovation—a testament to how fundamental chemical principles continue to drive advancements in human health.
61318-90-9 (1-(2-{(4-chlorophenyl)methylsulfanyl}-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole) Related Products
- 97163-49-0(Benzenamine, 4-[2-(1H-imidazol-1-yl)ethyl]-)
- 147082-80-2(1H-Imidazole, 1-[2-(4-methylphenyl)ethyl]-)
- 64007-40-5(Pyridine, 2-[[2-(1H-imidazol-1-yl)-1-phenylethyl]thio]-, ethanedioate(1:2))
- 60053-09-0(1H-Imidazole, 2-methyl-1-(2-phenylethyl)-)
- 147082-81-3(1H-Imidazole, 1-[2-(3-methylphenyl)ethyl]-)
- 89081-48-1(Thiazolidine, 2-(1H-imidazol-1-ylmethyl)-2-phenyl-)
- 174257-36-4(1H-Imidazole, 1-[2-(2-methylphenyl)ethyl]-)
- 49823-14-5(1-Phenethylimidazole)
- 64311-24-6(1H-Imidazole, 1-[2,3-bis[(phenylmethyl)thio]propyl]-, ethanedioate)
- 155490-13-4((S)-1-(1-methyl-2-phenylethyl)-1H-Imidazole)
